

CAY10602: A Technical Guide to its Chemical Structure and Mechanism of Action

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Compound of Interest

Compound Name: CAY10602

Cat. No.: B1668654

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Introduction

CAY10602 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD⁺)-dependent deacetylase. SIRT1 plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and inflammation. By activating SIRT1, **CAY10602** has been shown to modulate downstream signaling pathways, notably inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. This technical guide provides an in-depth overview of the chemical structure of **CAY10602**, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

CAY10602, with the IUPAC name 1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, is a synthetic compound.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine	[1]
Synonyms	CAY-10602, SIRT1 Activator II	[1]
Molecular Formula	C22H15FN4O2S	[1]
Molecular Weight	418.45 g/mol	[1]
CAS Number	374922-43-7	[1]
Appearance	Crystalline solid	
Purity	≥95%	
Solubility	Soluble in DMSO	

Quantitative Data

CAY10602 has been demonstrated to be a potent activator of SIRT1 and an effective inhibitor of inflammatory responses. The following table summarizes key quantitative data regarding its activity.

Assay	Cell Line	Parameter	Value	Reference
TNF-α Release Inhibition	THP-1	IC70	60 μM	
TNF-α Release Suppression	THP-1	Effective Concentration	20 - 60 μM	[1]

Mechanism of Action

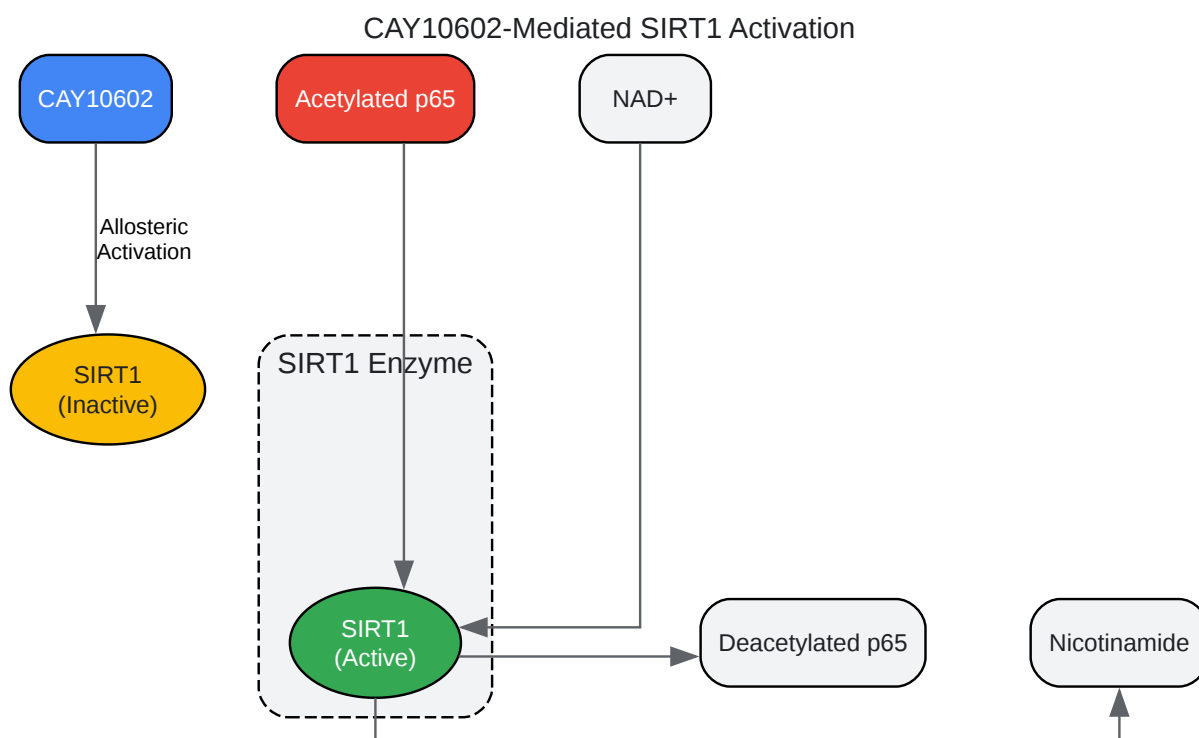
CAY10602 functions as an allosteric activator of SIRT1.[2] This means it binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances

the enzyme's catalytic activity. The primary downstream effect of **CAY10602**-mediated SIRT1 activation is the inhibition of the NF- κ B signaling pathway.

SIRT1 directly deacetylates the p65 subunit of the NF- κ B complex. Deacetylation of p65 prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, such as Tumor Necrosis Factor- α (TNF- α). By enhancing the deacetylase activity of SIRT1, **CAY10602** effectively suppresses the inflammatory cascade initiated by stimuli like lipopolysaccharide (LPS).

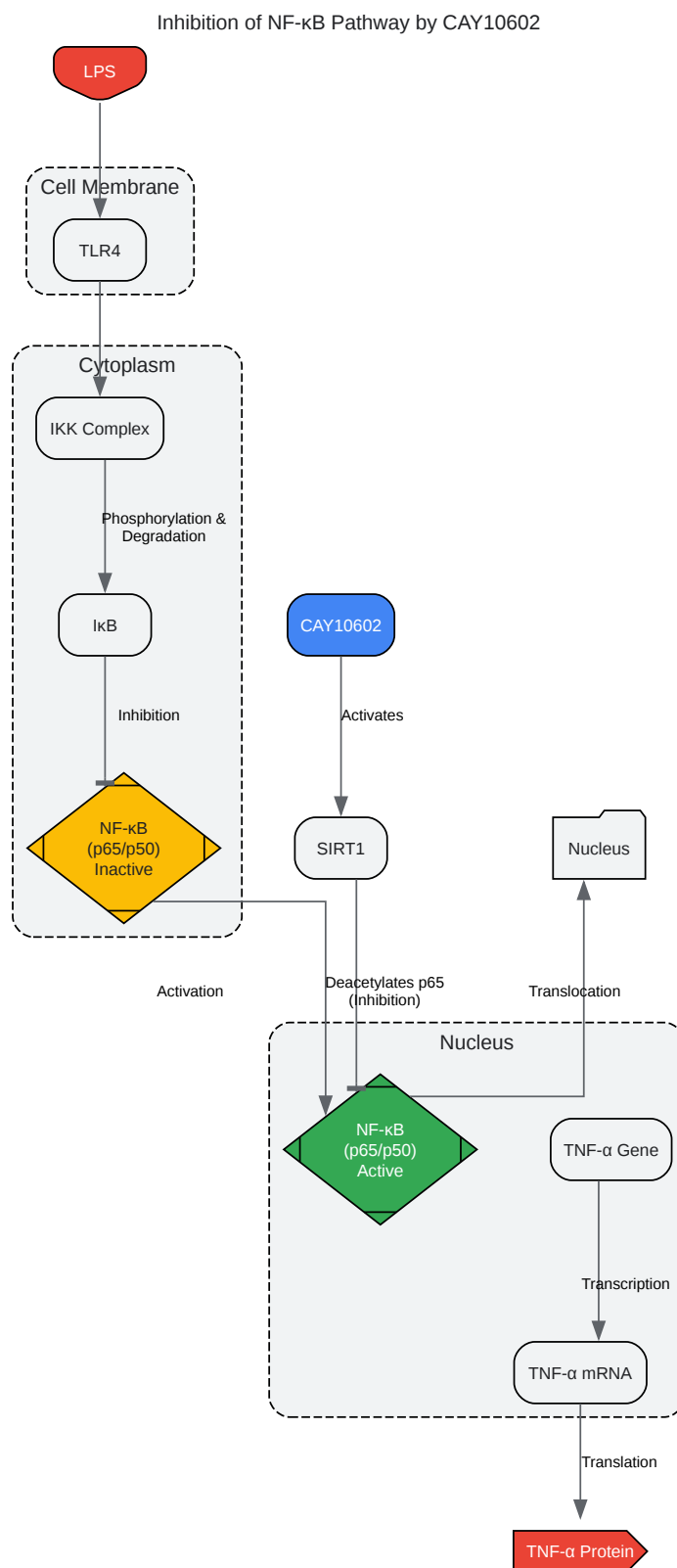
Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by **CAY10602**.



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CAY10602 allosterically activates SIRT1, enhancing its deacetylase activity.



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CAY10602-activated SIRT1 inhibits the NF- κ B pathway, reducing TNF- α production.

Experimental Protocols

SIRT1 Activation Assay (Fluorogenic)

This protocol describes a method to measure the in vitro activation of SIRT1 by **CAY10602** using a fluorogenic substrate.

Materials:

- Recombinant human SIRT1 enzyme
- Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine and a fluorescent reporter group)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- NAD⁺ solution
- **CAY10602** solution (in DMSO)
- SIRT1 inhibitor (e.g., Nicotinamide) for control
- Developer solution (specific to the substrate used)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare a reaction mixture containing Assay Buffer, NAD⁺, and the fluorogenic SIRT1 substrate.
- Add **CAY10602** at various concentrations to the wells of the microplate. Include wells with vehicle control (DMSO) and a known SIRT1 inhibitor.
- Add the recombinant SIRT1 enzyme to all wells to initiate the reaction.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

- Stop the reaction by adding the developer solution.
- Incubate the plate at room temperature for a specified time to allow for the development of the fluorescent signal.
- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
- Calculate the percent activation of SIRT1 by **CAY10602** relative to the vehicle control.

NF- κ B Inhibition Assay (Reporter Gene Assay)

This protocol outlines a cell-based reporter gene assay to determine the inhibitory effect of **CAY10602** on NF- κ B activation in THP-1 monocytic cells.

Materials:

- THP-1 cells stably transfected with an NF- κ B-driven reporter gene (e.g., luciferase or GFP)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Lipopolysaccharide (LPS)
- **CAY10602** solution (in DMSO)
- 96-well white or clear-bottom microplate
- Luciferase assay reagent or flow cytometer (for GFP)
- Luminometer or flow cytometer

Procedure:

- Seed the THP-1 reporter cells into a 96-well microplate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **CAY10602** for 1-2 hours. Include a vehicle control (DMSO).
- Stimulate the cells with LPS (e.g., 1 μ g/mL) to induce NF- κ B activation.

- Incubate the cells for a specified time (e.g., 6-8 hours).
- If using a luciferase reporter, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
- Measure the luminescence using a luminometer.
- If using a GFP reporter, harvest the cells and analyze GFP expression by flow cytometry.
- Calculate the percent inhibition of NF- κ B activation by **CAY10602** relative to the LPS-stimulated control.

TNF- α Release Assay (ELISA)

This protocol describes the measurement of TNF- α released from LPS-stimulated THP-1 cells following treatment with **CAY10602** using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

- THP-1 cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Lipopolysaccharide (LPS)
- **CAY10602** solution (in DMSO)
- Human TNF- α ELISA kit
- 96-well microplate
- Microplate reader

Procedure:

- Seed THP-1 cells into a 96-well microplate.
- Pre-treat the cells with various concentrations of **CAY10602** for 1-2 hours. Include a vehicle control (DMSO).

- Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.
- Incubate the cells for a specified time (e.g., 18-24 hours).
- Collect the cell culture supernatant.
- Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
- Measure the absorbance using a microplate reader at the appropriate wavelength.
- Calculate the concentration of TNF-α in each sample using a standard curve.
- Determine the percent inhibition of TNF-α release by **CAY10602** relative to the LPS-stimulated control.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]
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